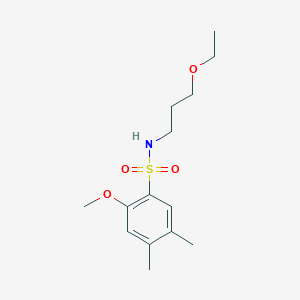
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound used in various scientific research applications. It belongs to the chemical class of benzene sulfonamides and is a white crystalline powder.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide is commonly used in scientific research to study coccidiosis, a parasitic disease that affects various animals, including chickens, turkeys, and rabbits. It is effective against a wide range of coccidian parasites and is used to prevent and treat coccidiosis in animals. This compound has also been studied for its potential use in the treatment of malaria and other parasitic diseases.
Mecanismo De Acción
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide works by inhibiting the development of coccidian parasites in the host animal's intestines. It does this by interfering with the parasite's ability to reproduce and multiply. This compound targets the mitochondria of the parasites, disrupting their energy production and leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by animals. It is rapidly absorbed and metabolized in the body, with most of the drug being eliminated within 24-48 hours. This compound has been shown to have no significant effect on the growth or development of animals, and it does not affect their reproductive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide in lab experiments is its effectiveness against a wide range of coccidian parasites. It is also relatively easy to administer and has low toxicity, making it a safe and effective treatment option for animals. However, this compound is not effective against all types of coccidian parasites, and it may not be suitable for use in all animal species. Additionally, the cost of this compound may be prohibitive for some research projects.
Direcciones Futuras
There are several potential future directions for research involving 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of research is the investigation of this compound's potential use in the treatment of other parasitic diseases, such as malaria. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzenesulfonamide with ethyl 3-bromopropionate, followed by the reaction of the resulting product with methylmagnesium bromide and then with methanol. The final product is obtained by reacting the intermediate with sodium hydroxide and water.
Propiedades
Fórmula molecular |
C12H17Cl2NO3S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-3-18-6-4-5-15-19(16,17)12-7-9(2)10(13)8-11(12)14/h7-8,15H,3-6H2,1-2H3 |
Clave InChI |
IERSTDBPVPOSAD-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















